molecular formula C8H14ClNO2 B3023464 Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 93779-30-7

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B3023464
CAS No.: 93779-30-7
M. Wt: 191.65 g/mol
InChI Key: GEHZXRQNVRDLEB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZXRQNVRDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466109
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852468-51-0
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves several steps. One method includes the preparation of unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is then converted to the hydrochloride salt . The reaction conditions typically involve the use of methanol to dissolve the reaction product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

OHCPCA-HCl undergoes oxidation primarily at its pyrrole ring or carboxylic acid moiety. Common oxidizing agents and conditions include:

Reagent Conditions Product Yield Source
Hydrogen peroxideAqueous, 25–50°CPoly(pyrrole-2-carboxylic acid) nanoparticles60–75%
Potassium permanganateAcidic (H₂SO₄), 70°CKetone derivatives (via ring oxidation)45–50%

Mechanistic Insights :

  • Oxidation of the pyrrole ring leads to ring-opening or polymerization, depending on the agent and pH.

  • The carboxylic acid group can be decarboxylated under strong oxidative conditions.

Reduction Reactions

Reduction reactions target the bicyclic structure or functional groups:

Reagent Conditions Product Yield Source
Sodium borohydrideEthanol, 25°COctahydrocyclopenta[b]pyrrolidine derivatives80–85%
H₂ (Pd/C catalyst)10 bar H₂, 50°CSaturated bicyclic amine hydrochloride90–95%

Key Findings :

  • Catalytic hydrogenation selectively reduces double bonds in the cyclopentane ring without affecting the pyrrole nitrogen .

  • Borohydride reduction generates secondary alcohols, useful in synthesizing chiral intermediates .

Substitution Reactions

The carboxylic acid and amine groups facilitate nucleophilic and electrophilic substitutions:

N-Substitution

Reagent Conditions Product Yield Source
Benzoyl chloridePyridine, 0–5°CN-Benzoylated derivative70–75%
Methyl iodideDMF, K₂CO₃, 60°CN-Methylated bicyclic compound65–70%

Esterification

Reagent Conditions Product Yield Source
Thionyl chlorideReflux in methanolMethyl ester hydrochloride85–90%
Ethyl chloroformateTHF, 25°CEthyl ester with activated carboxylate75–80%

Notable Observations :

  • Esterification improves solubility for pharmacological studies.

  • N-substitution modifies biological activity, making derivatives relevant for drug discovery.

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

Conditions Product Yield Source
6M HCl, refluxFree carboxylic acid (OHCPCA)95%
2M NaOH, 80°CSodium salt of OHCPCA90%

Applications :

  • Hydrolysis is critical for generating the free acid form for crystallography or further functionalization .

Comparative Reactivity

OHCPCA-HCl exhibits distinct reactivity compared to analogs:

Compound Reactivity Profile Key Difference
Pyrrole-2-carboxylic acidFaster oxidation, lower thermal stabilityLacks fused cyclopentane ring
Cyclopentane carboxylic acidNo N-mediated substitutionsAbsence of pyrrole nitrogen
(2R,3aR,6aR)-OHCPCA-HCl (stereoisomer)Slower esterification kineticsStereochemical hindrance at C2

Scientific Research Applications

This compound is widely used in scientific research due to its role as a precursor in the synthesis of angiotensin converting enzyme inhibitors . It is also utilized in the study of various biochemical pathways and molecular interactions. In the field of medicine, Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is valuable for developing new therapeutic agents targeting cardiovascular diseases . Additionally, it finds applications in industrial research for the development of novel chemical processes and materials.

Mechanism of Action

The mechanism of action of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of angiotensin converting enzyme inhibitors, this compound binds to the active site of the enzyme, inhibiting its activity and thereby regulating blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a crucial role in cardiovascular homeostasis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
  • CAS Numbers : 87269-86-1 (free acid form) , 87269-87-2 (benzyl ester hydrochloride)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Structural Features : A bicyclic system (cyclopenta[b]pyrrole) with a carboxylic acid group and a hydrochloride salt. The stereochemistry (2S,3aS,6aS) is critical for its biological relevance .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride 87269-86-1 C₈H₁₄ClNO₂ 191.66 Bicyclic, carboxylic acid, hydrochloride salt Ramipril impurity standard
(S)-Piperidine-2-carboxylic acid hydrochloride 2133-33-7 C₆H₁₂ClNO₂ 165.62 Monocyclic piperidine, hydrochloride salt Chiral building block (similarity score: 0.86)
Octahydro-1H-indole-2-carboxylic acid 82717-40-6 C₉H₁₅NO₂ 169.22 Bicyclic indole, carboxylic acid Higher similarity (0.93) due to bicyclic core
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 Ketone group, tert-butyl ester Safety studies; distinct substituents
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 87269-87-2 C₁₅H₂₀ClNO₂ 281.78 Benzyl ester, hydrochloride salt Synthetic intermediate

Physicochemical Properties

  • Solubility : The hydrochloride salt form enhances water solubility compared to free carboxylic acids (e.g., octahydro-1H-indole-2-carboxylic acid) .
  • Stability : Benzyl ester derivatives (CAS 87269-87-2) are sensitive to hydrolysis and require controlled storage (+5°C) .

Research Findings and Data

Commercial Availability

  • Pricing : The hydrochloride salt (CAS 87269-86-1) is priced at €98.00/25g, while the benzyl ester (CAS 87269-87-2) costs €290.00/25mg .
  • Regulatory Status : Classified as a controlled substance in some regions, requiring licenses for purchase .

Biological Activity

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, a bicyclic compound, has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by a cyclopenta[b]pyrrole core, which contributes to its biological activity. Its molecular formula is C10_{10}H15_{15}N1_{1}O2_{2}·HCl, with a molecular weight of approximately 191.66 g/mol. The presence of both carboxylic acid and hydrochloride functionalities enhances its solubility and reactivity, making it a valuable candidate for various therapeutic applications.

Target Receptors

This compound primarily interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy.

Additionally, the compound serves as a precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors , which play a vital role in managing hypertension and heart failure. By inhibiting ACE, the compound promotes vasodilation , reduces fluid volume, and lowers blood pressure .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely well-absorbed when administered orally. It is distributed throughout the body, metabolized in the liver, and excreted via urine. Environmental factors such as diet (particularly sodium intake) can influence its efficacy .

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

  • Neurological Effects : Studies indicate that this compound may enhance GABA receptor binding affinity, which could lead to improved therapeutic outcomes for conditions like anxiety and epilepsy.
  • Cardiovascular Effects : In animal models, chronic administration has shown significant inhibition of ACE activity in the heart, leading to reduced blood pressure and improved cardiac function .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
(E)-(-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochlorideC10_{10}H15_{15}N1_{1}O2_{2}·HClExhibits similar biological activities; may differ in stereochemistry.
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochlorideC10_{10}H15_{15}N1_{1}O2_{2}·HClDistinct stereochemical properties that influence biological activity.
(1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid hydrochlorideC10_{10}H15_{15}N1_{1}O2_{2}·HClRelated structure with potential applications in drug design; focuses on different receptor interactions.

Case Studies

  • Neurological Disorders : A study investigated the binding affinity of octahydrocyclopenta[b]pyrrole-2-carboxylic acid derivatives to GABA receptors. Results indicated enhanced receptor binding compared to traditional anxiolytics, suggesting potential as a novel treatment for anxiety disorders.
  • Hypertension Management : In spontaneously hypertensive rats treated with this compound, researchers observed a 55% inhibition of ACE activity after two weeks of treatment. This effect was significantly greater than that observed with standard ACE inhibitors at equivalent doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Reactant of Route 2
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

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